Enhanced Oral Absorption: Cyclopropylpiperazine vs. Other Alkylpiperazines in HIV Protease Inhibitors
In a comparative study of HIV-1 protease inhibitors, the analog containing a cyclopropylpiperazine unit (compound 13) demonstrated exceptional oral absorption in dogs, with a Cmax of 17 µM, an elimination half-life (t½) of 120 min, and an AUC of 64 µM·h. [1] This performance was superior to other acyclic and cyclic alkylpiperazine derivatives in the same series, which exhibited lower oral exposure. [1]
| Evidence Dimension | Oral Pharmacokinetic Parameters in Dogs |
|---|---|
| Target Compound Data | Cmax=17 µM, t½=120 min, AUC=64 µM·h |
| Comparator Or Baseline | Other alkylpiperazine-containing inhibitors in the same series |
| Quantified Difference | Compound 13 exhibited the highest oral absorption among tested cycloalkylpiperazine analogs |
| Conditions | Oral administration to dogs; HIV-1 protease inhibitor scaffold |
Why This Matters
This data demonstrates that the cyclopropylpiperazine moiety confers a tangible pharmacokinetic advantage over alternative piperazine substitutions, directly impacting oral bioavailability and therapeutic potential.
- [1] Kim BM, et al. Cycloalkylpiperazines as HIV-1 protease inhibitors: enhanced oral absorption. Bioorg Med Chem Lett. 1995;5(22):2707-2712. View Source
